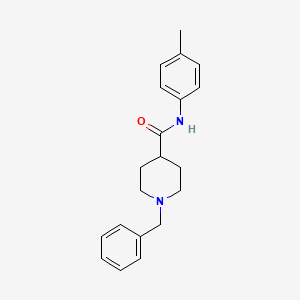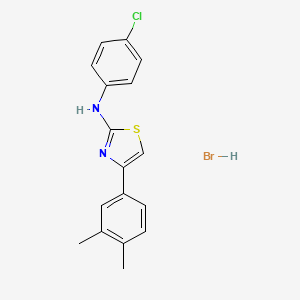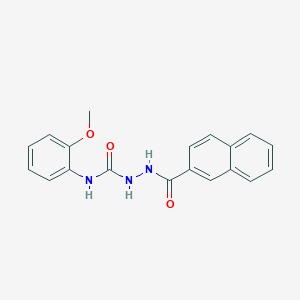
1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide, also known as BRL-15572, is a small molecule that acts as a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2003 by researchers at Bristol-Myers Squibb, and has since been studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking this receptor, 1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide is believed to reduce the activity of the mesolimbic dopamine system, which is associated with reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. It has also been shown to improve cognitive function in animal models of schizophrenia, and to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide is its selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that it has relatively low potency, which may make it less effective in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating drug addiction, as studies have shown promising results in animal models. Another area of interest is its potential use in treating schizophrenia and other psychiatric disorders, as it has been shown to improve cognitive function in animal models. Additionally, further studies may be conducted to better understand the mechanism of action of 1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide and its effects on the dopamine system.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-methylbenzaldehyde with methylamine to form 4-methyl-N-methylbenzamide, which is then reacted with benzyl chloride to form 1-benzyl-4-methyl-N-methylbenzamide. This compound is then reacted with piperidine to form the final product, 1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-benzyl-N-(4-methylphenyl)-4-piperidinecarboxamide has been studied for its potential use in treating various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is believed to play a role in these disorders.
Propriétés
IUPAC Name |
1-benzyl-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-9-19(10-8-16)21-20(23)18-11-13-22(14-12-18)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIFSLIULRKCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-methylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)

![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)


![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)

![N-(3-chlorophenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4968508.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
